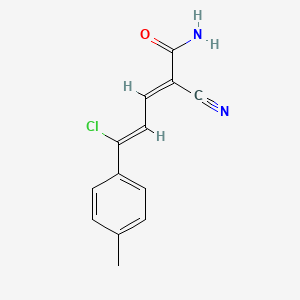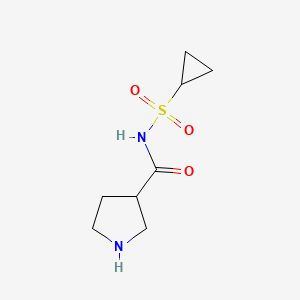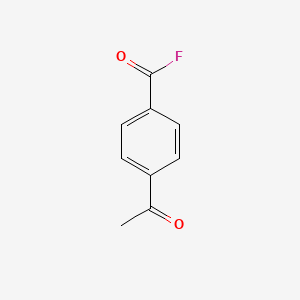
1H,1H,9H-Perfluorononyl 2,2,3,3-tetrafluoropropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1H,9H-Perfluorononyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C13H6F20O3. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1H,1H,9H-Perfluorononyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of perfluorononyl alcohol with tetrafluoropropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1H,1H,9H-Perfluorononyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature .
Wissenschaftliche Forschungsanwendungen
1H,1H,9H-Perfluorononyl 2,2,3,3-tetrafluoropropyl carbonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H,1H,9H-Perfluorononyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with specific molecular targets and pathways. The fluorinated nature of the compound allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. This can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1H,1H,9H-Perfluorononyl 2,2,3,3-tetrafluoropropyl carbonate can be compared with other similar fluorinated compounds, such as:
Perfluorononyl methacrylate: Used in the production of fluorinated polymers and coatings.
Perfluorooctyl iodide: Utilized in the synthesis of other fluorinated compounds and as a reagent in organic synthesis.
Perfluorodecyl bromide: Employed in the preparation of surfactants and other specialty chemicals.
The uniqueness of this compound lies in its specific combination of fluorinated groups, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C13H6F20O3 |
|---|---|
Molekulargewicht |
590.15 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C13H6F20O3/c14-3(15)6(18,19)1-35-5(34)36-2-7(20,21)9(24,25)11(28,29)13(32,33)12(30,31)10(26,27)8(22,23)4(16)17/h3-4H,1-2H2 |
InChI-Schlüssel |
IUYPVLHFZOVUHW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)F)(F)F)OC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



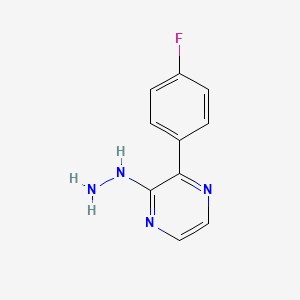
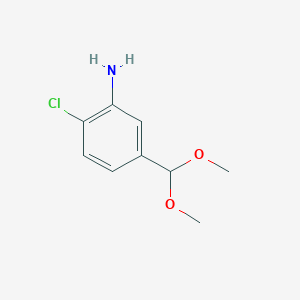
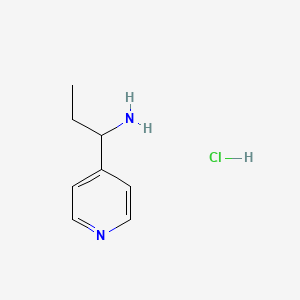
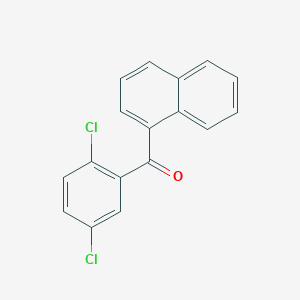
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B12085333.png)

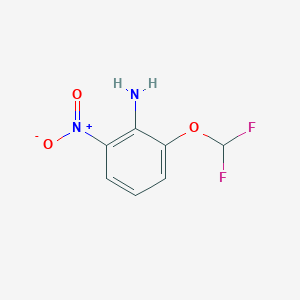


![(2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid](/img/structure/B12085376.png)
